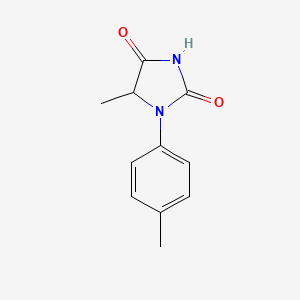
Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a complex organic molecule that contains a furan ring, a carbonyl group, a phenyl group, and a tetrahydroquinoline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a class of organic compounds with a four-ring structure, which is a saturated derivative of quinoline .
Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including addition, cyclization, and substitution reactions . The carbonyl group is also highly reactive and can participate in numerous reactions, such as nucleophilic addition .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- The compound is involved in the synthesis of 5-acylisothiazoles from furans. A study demonstrated how premixed ethyl carbamate, thionyl chloride, and pyridine in boiling benzene or toluene convert substituted furans into 5-acylisothiazoles regiospecifically. This synthesis is part of broader research into the reactivity of furans and their potential applications in pharmaceuticals and materials science (Guillard et al., 2001).
Potential Applications in Pro-Drug Systems
- The molecule has been associated with the synthesis of 5-substituted isoquinolin-1-ones, which upon biomimetic reduction, release parent drugs. This characteristic highlights its potential as a pro-drug for selective drug release in hypoxic solid tumors, reflecting its significance in the development of targeted cancer therapies (Berry et al., 1997).
Applications in Material Science
- The compound has been involved in the synthesis of new phosphorescent red iridium(III) emitters, contributing to research in light-emitting diodes (LEDs) and other display technologies. This showcases its potential applications in developing new materials for electronics and photonics (Adamovich et al., 2021).
Therapeutic and Pharmacological Potentials
- Derivatives of the compound have been synthesized, which exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This underscores the compound's significance in medicinal chemistry and its potential for developing new therapeutic agents (Bonilla-Castañeda et al., 2022).
Electrochemical Sensing and Recognition
- The compound has been used in the context of electrochemical sensing, particularly in recognizing copper ions and sensing hydrogen peroxide. This highlights its potential in developing sensitive and selective sensors for environmental monitoring or medical diagnostics (Gayathri & Kumar, 2014).
Eigenschaften
IUPAC Name |
phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(19-9-5-13-26-19)23-12-4-6-15-10-11-16(14-18(15)23)22-21(25)27-17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUBNFWIZYKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2651573.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)
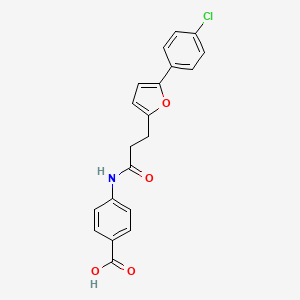
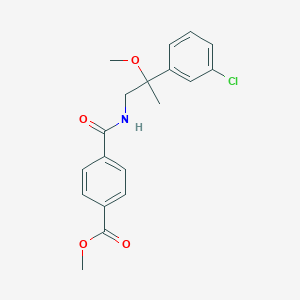
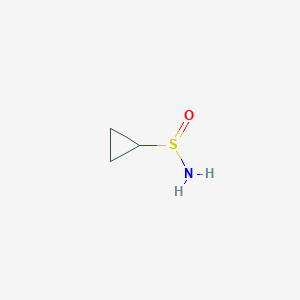
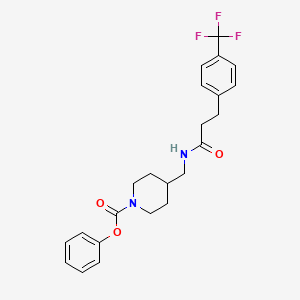
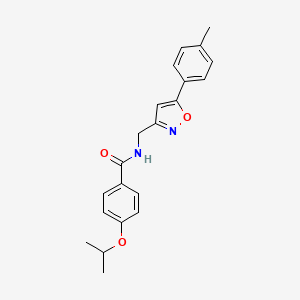
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)
![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)
